N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea
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Overview
Description
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is a complex organic compound characterized by the presence of an adamantyl group, a furan ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylamine with furan-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted adamantyl compounds.
Scientific Research Applications
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The furan ring and carbamothioyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-N-(pyridin-2-ylmethylcarbamothioyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-(1-adamantyl)-N-(thiophen-2-ylmethylcarbamothioyl)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
InChI Key |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Origin of Product |
United States |
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